molecular formula C17H16BrNO4 B13350659 2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one hydrobromide

2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one hydrobromide

Cat. No.: B13350659
M. Wt: 378.2 g/mol
InChI Key: FKDWSHWAECFQIG-UHFFFAOYSA-N
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Description

2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one hydrobromide is a synthetic organic compound known for its unique chemical structure and properties It is a derivative of chromen-4-one, featuring a dimethylamino group attached to a phenyl ring, and hydroxyl groups at the 7 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one hydrobromide typically involves multi-step organic reactions One common method includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable chromone derivative under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one hydrobromide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one hydrobromide involves its interaction with molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biological processes. Its dimethylamino group can interact with cellular receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-(Dimethylamino)phenyl)-3-hydroxy-6,7-dimethoxy-4H-chromen-4-one: Similar structure with methoxy groups instead of hydroxyl groups.

    2-(4-(Dimethylamino)phenyl)-benzothiazole: Contains a benzothiazole ring instead of a chromen-4-one core.

    2-Phenyl substituted Benzimidazole derivatives: Contains a benzimidazole ring with phenyl substitution.

Uniqueness

2-(4-(Dimethylamino)phenyl)-7,8-dihydroxy-4H-chromen-4-one hydrobromide is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyl and dimethylamino groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H16BrNO4

Molecular Weight

378.2 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-7,8-dihydroxychromen-4-one;hydrobromide

InChI

InChI=1S/C17H15NO4.BrH/c1-18(2)11-5-3-10(4-6-11)15-9-14(20)12-7-8-13(19)16(21)17(12)22-15;/h3-9,19,21H,1-2H3;1H

InChI Key

FKDWSHWAECFQIG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O.Br

Origin of Product

United States

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